molecular formula C24H22F2N4O4 B11574919 7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11574919
M. Wt: 468.5 g/mol
InChI Key: BIUJKIJGILEGND-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the difluoromethyl group and the methoxyphenyl groups. Common reagents and catalysts used in these reactions include organometallic reagents, halogenating agents, and transition metal catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Researchers may use it to develop new drugs or therapeutic agents.

Medicine

In medicine, compounds like this compound are often investigated for their potential to treat various diseases. This may include cancer, infectious diseases, or neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide include other pyrazolo[1,5-a]pyrimidines with different substituents. Examples include:

  • 7-(trifluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 7-(methyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H22F2N4O4

Molecular Weight

468.5 g/mol

IUPAC Name

7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C24H22F2N4O4/c1-32-16-7-5-15(6-8-16)18-11-19(22(25)26)30-23(29-18)17(13-28-30)24(31)27-12-14-4-9-20(33-2)21(10-14)34-3/h4-11,13,22H,12H2,1-3H3,(H,27,31)

InChI Key

BIUJKIJGILEGND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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